molecular formula C18H16N2O4S B2814062 Methyl 4-[(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)carbamoyl]benzoate CAS No. 897759-58-9

Methyl 4-[(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)carbamoyl]benzoate

Cat. No. B2814062
CAS RN: 897759-58-9
M. Wt: 356.4
InChI Key: JHDUBNBHLPJQBX-UHFFFAOYSA-N
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Description

“Methyl 4-[(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)carbamoyl]benzoate” is a chemical compound with the molecular formula C18H16N2O4S. It is a derivative of benzothiazole, which is a heterocyclic compound with a benzene ring fused to a thiazole ring .


Synthesis Analysis

The synthesis of benzothiazole derivatives involves various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . A number of new benzothiazole derivatives were synthesized through the reaction of 7-amino-4-methylcoumarin with a number of organic halides .


Molecular Structure Analysis

The molecular structure of “Methyl 4-[(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)carbamoyl]benzoate” is based on the benzothiazole core structure, which is a bicyclic system consisting of a benzene ring fused to a thiazole ring. The compound also contains methoxy, methyl, and carbamoyl functional groups.


Chemical Reactions Analysis

The chemical reactions involving benzothiazole derivatives are diverse. They can undergo reactions such as condensation with aldehydes, reactions with organic halides, and reactions with acetophenones . The specific reactions that “Methyl 4-[(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)carbamoyl]benzoate” can undergo would depend on the specific conditions and reagents used.

Scientific Research Applications

Anticancer Research

Methyl 4-[(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)carbamoyl]benzoate has shown potential in anticancer research due to its ability to inhibit the proliferation of cancer cells. Studies have indicated that compounds with benzothiazole moieties can interfere with the cell cycle and induce apoptosis in various cancer cell lines . This makes it a promising candidate for developing new anticancer therapies.

Antimicrobial Activity

This compound has been investigated for its antimicrobial properties. Benzothiazole derivatives are known for their broad-spectrum antimicrobial activity against bacteria, fungi, and viruses . Research has demonstrated that Methyl 4-[(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)carbamoyl]benzoate can inhibit the growth of pathogenic microorganisms, making it useful in developing new antimicrobial agents.

Anti-inflammatory Applications

The anti-inflammatory potential of this compound is another area of interest. Benzothiazole derivatives have been found to inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models . This suggests that Methyl 4-[(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)carbamoyl]benzoate could be developed into anti-inflammatory drugs for treating conditions like arthritis and other inflammatory diseases.

Neuroprotective Effects

Research has also explored the neuroprotective effects of this compound. Benzothiazole derivatives have been shown to protect neurons from oxidative stress and apoptosis . This makes Methyl 4-[(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)carbamoyl]benzoate a potential candidate for treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease.

Antioxidant Properties

The antioxidant properties of this compound are significant in combating oxidative stress-related diseases. Benzothiazole derivatives can scavenge free radicals and enhance the body’s antioxidant defense mechanisms . This application is crucial for preventing and managing diseases caused by oxidative stress, including cardiovascular diseases and certain types of cancer.

Enzyme Inhibition

Methyl 4-[(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)carbamoyl]benzoate has been studied for its ability to inhibit various enzymes. Enzyme inhibitors are essential in treating diseases where enzyme activity is dysregulated . This compound’s ability to inhibit specific enzymes makes it a valuable tool in drug discovery and development for conditions like diabetes and hypertension.

These applications highlight the diverse potential of Methyl 4-[(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)carbamoyl]benzoate in scientific research. Each field offers unique opportunities for developing new therapeutic agents and advancing our understanding of various diseases.

If you have any specific questions or need further details on any of these applications, feel free to ask!

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properties

IUPAC Name

methyl 4-[(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)carbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O4S/c1-10-4-9-13(23-2)14-15(10)25-18(19-14)20-16(21)11-5-7-12(8-6-11)17(22)24-3/h4-9H,1-3H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHDUBNBHLPJQBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)OC)N=C(S2)NC(=O)C3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-[(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)carbamoyl]benzoate

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